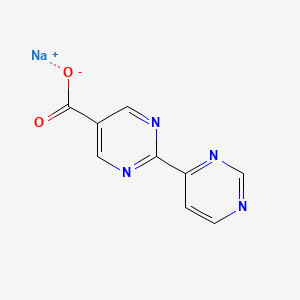

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate

Description

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring two pyrimidine rings: one substituted with a carboxylate group at position 5 and another pyrimidin-4-yl group at position 2. Its sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

sodium;2-pyrimidin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2.Na/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7;/h1-5H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJBSWPZVISIO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=C(C=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of pyrimidine derivatives under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Pharmacological Applications

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is primarily recognized for its protein kinase inhibitory activity , which positions it as a candidate for cancer treatment and other diseases related to aberrant cell proliferation. The compound exhibits specific inhibitory effects on cyclin-dependent kinases (Cdks) and Cdc7, which are crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor growth and the management of various proliferative disorders .

Cancer Treatment

Research indicates that compounds with similar structures have been effective against various cancers. For instance, studies on pyrimidine derivatives have demonstrated their potential in targeting cancer cell lines, showing significant cytotoxicity and selectivity towards malignant cells . The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine core can enhance potency, making this compound a promising candidate for further development .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high yield and purity of the final product. The general synthetic route includes:

- Coupling Reactions : Starting from pyrimidine derivatives, the compound is synthesized through coupling reactions with beta-ketoesters under acidic conditions.

- Acetylation : The resultant intermediate undergoes acetylation to enhance stability.

- Cyclization : Further reactions lead to cyclization, forming the desired pyrimidine structure.

- Hydrolysis : The final step involves hydrolyzing any ester groups to yield the carboxylic acid derivative, which is then converted to its sodium salt form .

Inhibitory Activity Against Protein Kinases

A notable study explored the inhibitory effects of this compound on various protein kinases involved in cancer progression. The findings indicated that this compound effectively inhibited Cdc7 kinase activity, leading to decreased proliferation of cancerous cells in vitro .

| Study | Compound Tested | Target | Result |

|---|---|---|---|

| This compound | Cdc7 Kinase | Significant inhibition observed | |

| Pyrimidine Derivatives | Various Kinases | Potent anticancer activity |

Structure–Activity Relationship Studies

SAR studies have played a crucial role in understanding how modifications to the pyrimidine structure can influence biological activity. For example, altering substituents on the pyrimidine ring has been shown to enhance binding affinity to target proteins, thereby increasing therapeutic effectiveness .

Conclusion and Future Directions

This compound represents a significant advancement in the field of medicinal chemistry, particularly concerning cancer therapeutics. Its ability to inhibit key protein kinases involved in cell cycle regulation opens avenues for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics.

Future research should focus on:

- Expanding SAR studies to optimize potency and selectivity.

- Conducting clinical trials to assess efficacy and safety in humans.

- Exploring additional therapeutic applications beyond oncology.

By leveraging its unique chemical properties and biological activities, this compound has the potential to become a valuable tool in modern medicine.

Mechanism of Action

The mechanism of action of sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and decreases pulmonary hypertension . These actions are mediated through various biochemical pathways, making it a compound of interest for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylate Derivatives

Structural and Functional Group Variations

Key structural analogs include pyrimidine carboxylates with substitutions at positions 2 and 5, such as methylthio, sulfanyl, or amino groups. These modifications influence electronic properties, solubility, and biological activity.

Table 1: Structural Comparison of Selected Pyrimidine Carboxylates

Solubility and Reactivity

- Sodium Salt Advantage : The ionic nature of the sodium carboxylate group in the target compound confers superior water solubility compared to ester derivatives like ethyl or methyl carboxylates (e.g., Ethyl 2-(methylthio)pyrimidine-5-carboxylate, ).

- Reactivity: Sulfanyl and methylthio groups (e.g., 4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid, ) can undergo oxidation to sulfonyl derivatives, as demonstrated in for tert-butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate synthesis .

Biological Activity

Sodium 2-(pyrimidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine core, which is known for conferring various pharmacological properties. The synthesis typically involves reactions between pyrimidine derivatives and carboxylic acids or their derivatives, often utilizing coupling agents to facilitate the formation of the desired compound .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a study reported an IC50 value of approximately 0.04 µmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Activity Against COX Enzymes

2. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of electron-withdrawing groups in its structure enhances its antibacterial efficacy .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

3. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that this compound induces apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and apoptosis-related proteins .

Table 3: Anticancer Activity

| Cell Line | IC50 (µmol) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 29.77 | Induction of apoptosis | |

| Caco-2 (Colon cancer) | 40.54 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes significantly to its anti-inflammatory properties.

- Antibacterial Action : Its structural features allow it to disrupt bacterial cell wall synthesis or function, leading to bactericidal effects.

- Apoptotic Induction in Cancer Cells : The compound modulates pathways involved in cell survival and death, enhancing apoptotic signals in cancerous cells.

Case Studies

Recent studies have illustrated the efficacy of this compound in preclinical models:

- Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction of inflammation compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : In a study involving infected mice models, treatment with this compound led to a marked decrease in bacterial load, demonstrating its effectiveness as an antimicrobial agent .

Q & A

Q. Tables for Key Data

| Property | Method/Instrument | Typical Results |

|---|---|---|

| Melting Point | DSC | 215–220°C (decomposition) |

| Solubility (25°C) | Shake-flask (HPLC) | 12 mg/mL in H₂O; <1 mg/mL in EtOH |

| LogP (Predicted) | ChemAxon | -1.2 (±0.3) |

| Crystallographic R-factor | SHELXL-2018 | R1 = 0.042 (I > 2σ(I)) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.